3-(5-{[(4Z)-1-(4-FLUOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID
Overview
Description
3-(5-{[(4Z)-1-(4-FLUOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is a complex organic compound that features a unique structure combining a fluorophenyl group, a dioxopyrazolidinylidene moiety, a furan ring, and a benzoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{[(4Z)-1-(4-FLUOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolidinylidene intermediate, followed by its coupling with a furan derivative and subsequent functionalization to introduce the benzoic acid group. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(5-{[(4Z)-1-(4-FLUOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aromatic rings .
Scientific Research Applications
3-(5-{[(4Z)-1-(4-FLUOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of 3-(5-{[(4Z)-1-(4-FLUOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling cascades .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares the fluorophenyl and pyrazole moieties but differs in the presence of a naphthalene ring instead of a furan ring.
Indole derivatives: These compounds feature an indole nucleus and exhibit diverse biological activities, making them of interest for comparison.
Uniqueness
3-(5-{[(4Z)-1-(4-FLUOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is unique due to its combination of structural elements, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[5-[(Z)-[1-(4-fluorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]furan-2-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13FN2O5/c22-14-4-6-15(7-5-14)24-20(26)17(19(25)23-24)11-16-8-9-18(29-16)12-2-1-3-13(10-12)21(27)28/h1-11H,(H,23,25)(H,27,28)/b17-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPXBJPAHIVVSU-BOPFTXTBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)C=C3C(=O)NN(C3=O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)/C=C\3/C(=O)NN(C3=O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13FN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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